molecular formula C13H10Cl2FN5O3S B129774 Diclosulam CAS No. 145701-21-9

Diclosulam

Cat. No. B129774
M. Wt: 406.2 g/mol
InChI Key: QNXAVFXEJCPCJO-UHFFFAOYSA-N
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Description

Diclosulam is a sulfonanilide herbicide used for controlling broad-leaved weeds in various crops, including peanuts and soybeans. It operates by being absorbed through the roots and foliage, where it inhibits the enzyme acetolactate synthase (ALS), which is essential for plant growth . This herbicide is known for its low application dose and high efficiency, making it a popular choice for agricultural use .

Synthesis Analysis

While the provided papers do not directly describe the synthesis of diclosulam, they do mention the synthesis of related sulfur-containing compounds. For instance, a novel synthesis method for dichlorotetrasulfane is reported, which involves the chlorination of cyclo-hexasulfur to yield S(4)Cl(2) . However, this does not directly pertain to diclosulam's synthesis but gives insight into the types of chemical reactions that might be involved in the synthesis of sulfur-containing herbicides.

Molecular Structure Analysis

Diclosulam's molecular structure is C13H10Cl2FN5O3S, indicating the presence of chlorine, fluorine, nitrogen, oxygen, and sulfur atoms within its molecular framework . The molecular structure of diclosulam is not explicitly detailed in the provided papers, but the importance of molecular parameters such as bond lengths and valence angles in related sulfur compounds is emphasized .

Chemical Reactions Analysis

The degradation of diclosulam in soil has been studied extensively. It undergoes aerobic metabolism, resulting in various soil metabolites such as the 5-hydroxy analogue of diclosulam (5-OH-diclosulam), aminosulfonyl triazolopyrimidine (ASTP), and the 8-chloro-5-hydroxy analogue of diclosulam (8-Cl-diclosulam) . The terminal products of diclosulam soil metabolism include mineralization to CO2 and bound soil residues . Additionally, the compatibility of diclosulam with other herbicides and fungicides has been evaluated, indicating that it can be co-applied with certain pesticides without reducing its efficacy .

Physical and Chemical Properties Analysis

Diclosulam's physical and chemical properties, such as sorption coefficients and degradation rates, have been studied in various soils from the United States, Argentina, and Brazil. The sorption coefficients tend to be slightly lower for the metabolites than for diclosulam itself, and the sorptivity of diclosulam and its degradates increases over time . The soil dissipation of diclosulam has been observed to be rapid, with half-lives ranging from 13 to 43 days, indicating low persistence and mobility in the environment . The effects of diclosulam on soil nitrogen and carbon cycle-related microorganisms have also been investigated, showing that it can influence the abundance of functional bacteria related to pesticide degradation and potentially affect nitrification and denitrification reactions .

Scientific Research Applications

Weed and Peanut Response to Diclosulam

Diclosulam is applied to peanuts to control various weeds and suppress sedges. Research shows that its efficacy depends on the application rate and environmental factors. For instance, it effectively controls common ragweed, entireleaf morningglory, marestail, and nodding spurge. However, its control over smooth pigweed and common lambsquarters is less effective. Diclosulam also shows variable control over yellow nutsedge and eclipta. It's noted that diclosulam, alongside imazapic, can control dogfennel more effectively than other herbicides. In terms of peanut response, visual injury estimates were 15% or less, and peanut yield varied based on the year and diclosulam rate, but no clear relation was evident between cultivar, rate, injury, and yield (Lancaster et al., 2007).

Aerobic Metabolism on Soils

Diclosulam's degradation was studied across various soils from the US, Argentina, and Brazil. The study found that diclosulam degrades through a two-compartment process with certain soil metabolites reaching significant levels. The final products of soil metabolism are CO2 and bound soil residues. Diclosulam and its metabolites showed increased sorptivity over time, with initial sorption coefficients averaging 1.1 L/kg for the tested soils (Yoder et al., 2000).

Effects on Soil Nitrogen and Carbon Cycle-Related Microorganisms

A study on the effects of diclosulam on soil microbes revealed that the herbicide at certain concentrations can increase the abundance of functional bacteria related to pesticide degradation. It also speculated that diclosulam may affect nitrification and denitrification reactions and enhance the ability of microbes to fix carbon. Moreover, the study observed that diclosulam activated β-glucosidase activity and had a positive effect on urease (Zhang et al., 2021).

Weed Control in Soybean

Diclosulam demonstrated effectiveness in controlling various weeds in soybean crops. The herbicide was applied in different concentrations and showed varying degrees of efficacy against different weed species. In certain conditions, the combination of diclosulam with other herbicides or adjuvants increased its effectiveness, and it did not cause phytotoxicity in soybean cultivars (Golubev, 2021).

Residual Activity in Soil

The residual activity of diclosulam in soil, especially concerning its impact on crops grown in succession, was studied. This research is crucial for understanding the implications of using diclosulam in crop rotation systems. It helps in assessing the potential risks and benefits of diclosulam usage in various agricultural practices (Matte et al., 2019).

Safety And Hazards

Diclosulam is very toxic to aquatic life and has long lasting effects . It causes skin irritation and serious eye irritation . It is harmful if inhaled and may cause drowsiness or dizziness . It is suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

N-(2,6-dichlorophenyl)-5-ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2FN5O3S/c1-2-24-13-17-9(16)6-10-18-12(19-21(10)13)25(22,23)20-11-7(14)4-3-5-8(11)15/h3-6,20H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNXAVFXEJCPCJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=CC2=NC(=NN21)S(=O)(=O)NC3=C(C=CC=C3Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2FN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4034528
Record name Diclosulam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4034528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diclosulam

CAS RN

145701-21-9
Record name Diclosulam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145701-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diclosulam [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145701219
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diclosulam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4034528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DICLOSULAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X5DO0I08Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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